1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
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Overview
Description
1-[(2-Chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of chloro, fluoro, and methoxy substituents enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions, often using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Etherification: The benzimidazole core is then reacted with 2-chloro-6-fluorobenzyl alcohol in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions, altering its electronic properties.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the benzimidazole core.
Hydrolysis Products: The corresponding alcohol and phenol derivatives.
Scientific Research Applications
1-[(2-Chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
- 1-[(2-Chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
- 1-[(2-Fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
- 1-[(2-Chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Comparison:
- Uniqueness: The presence of both chloro and fluoro substituents in 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole enhances its reactivity and potential for diverse applications compared to compounds with only one halogen substituent.
- Reactivity: The combination of substituents influences the compound’s electronic properties, making it more versatile in chemical reactions.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O2/c1-26-15-11-9-14(10-12-15)21-24-19-7-2-3-8-20(19)25(21)27-13-16-17(22)5-4-6-18(16)23/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICAHWPJUFWHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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